molecular formula C11H8N4 B12805869 Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile CAS No. 10432-35-6

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile

Katalognummer: B12805869
CAS-Nummer: 10432-35-6
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: RWEIIRLOUVGJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core with four cyano groups attached to the carbon atoms at positions 1 and 2. The presence of these cyano groups imparts significant reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the cyano groups can yield primary amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.4]heptane: A simpler spirocyclic compound without the cyano groups.

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiro[2.4]heptane-1-carboxamide: Contains an amide group instead of cyano groups.

Uniqueness

Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which impart significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

10432-35-6

Molekularformel

C11H8N4

Molekulargewicht

196.21 g/mol

IUPAC-Name

spiro[2.4]heptane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H8N4/c12-5-10(6-13)9(3-1-2-4-9)11(10,7-14)8-15/h1-4H2

InChI-Schlüssel

RWEIIRLOUVGJMY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C(C2(C#N)C#N)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.